2-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine
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Overview
Description
2-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-4-nitrobenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with pyridine-2-carboxylic acid chloride under basic conditions to yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Coupling Reactions: Boronic acids and palladium catalysts under basic conditions.
Major Products
Reduction: 2-[5-(3-methyl-4-aminophenyl)-1,2,4-oxadiazol-3-yl]pyridine.
Substitution: Halogenated derivatives of the original compound.
Coupling: Biaryl derivatives with various substituents.
Scientific Research Applications
2-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent.
Materials Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine in biological systems involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells through the activation of caspases .
Comparison with Similar Compounds
Similar Compounds
- **2-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]benzene
- **2-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]thiophene
Uniqueness
Compared to similar compounds, 2-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine exhibits unique properties such as higher stability and specific electronic characteristics that make it more suitable for certain applications in materials science and medicinal chemistry .
Properties
IUPAC Name |
5-(3-methyl-4-nitrophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3/c1-9-8-10(5-6-12(9)18(19)20)14-16-13(17-21-14)11-4-2-3-7-15-11/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDYUDLHNNDWFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC(=NO2)C3=CC=CC=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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